

# Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,7-Dimethoxy-1-indanone

Cat. No.: B110822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4,7-dimethoxy-1-indanone** (CAS No: 52428-09-8), a key intermediate in organic synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

## Compound Information

Property	Value
Chemical Name	4,7-Dimethoxy-1-indanone
CAS Number	52428-09-8
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	192.21 g/mol
Melting Point	122-125 °C

## Spectroscopic Data Summary

The following tables summarize the key spectral data for **4,7-dimethoxy-1-indanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

### <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Experimentally determined NMR data for **4,7-dimethoxy-1-indanone** is not readily available in the public domain. The tables are provided as a template for expected signals based on the analysis of structurally similar compounds.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available	-

Note: Specific, experimentally determined IR absorption peaks for **4,7-dimethoxy-1-indanone** are not readily available. Expected characteristic absorptions are discussed in the experimental protocols section.

## Mass Spectrometry (MS)

m/z Ratio	Fragmentation
192.21	[M] <sup>+</sup> (Molecular Ion)
Data not available	-

Note: A detailed fragmentation pattern for **4,7-dimethoxy-1-indanone** is not currently available. The molecular ion peak is predicted based on the compound's molecular weight.

## Experimental Protocols

Detailed experimental methodologies for acquiring the spectral data are crucial for reproducibility and data interpretation. While specific protocols for **4,7-dimethoxy-1-indanone** are not published, the following are generalized procedures based on standard laboratory practices for similar organic compounds.

### NMR Spectroscopy

A sample of **4,7-dimethoxy-1-indanone** would be dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), with a small amount of tetramethylsilane (TMS) added as an internal standard for chemical shift referencing. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a high-field NMR spectrometer, for instance, a Bruker 500 MHz spectrometer. For  $^1\text{H}$  NMR, data would be reported detailing chemical shift ( $\delta$ ) in parts per million (ppm), multiplicity (e.g., s = singlet, d = doublet, t = triplet, m = multiplet), integration (number of protons), and coupling constants (J) in Hertz (Hz). For  $^{13}\text{C}$  NMR, chemical shifts would be reported in ppm.

### Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is typically recorded over a range of  $4000$  to  $400\text{ cm}^{-1}$ . Key expected absorptions for **4,7-dimethoxy-1-indanone** would include:

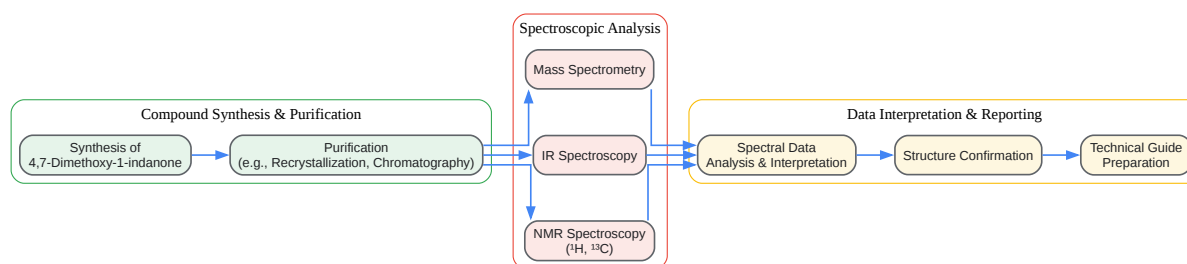
- C=O stretch (ketone): A strong absorption band around  $1700\text{ cm}^{-1}$ .
- C-O-C stretch (ether): Strong absorptions in the  $1250\text{-}1000\text{ cm}^{-1}$  region.
- Ar-H stretch (aromatic): Peaks above  $3000\text{ cm}^{-1}$ .
- C-H stretch (aliphatic): Peaks just below  $3000\text{ cm}^{-1}$ .
- C=C stretch (aromatic): Absorptions in the  $1600\text{-}1450\text{ cm}^{-1}$  region.

## Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and purification. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The data would be presented as a plot of relative intensity versus the mass-to-charge ratio ( $m/z$ ). The molecular ion peak  $[M]^+$  would be expected at  $m/z$  192, corresponding to the molecular weight of **4,7-dimethoxy-1-indanone**. Further fragmentation analysis would provide insights into the molecule's structure.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4,7-dimethoxy-1-indanone**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4,7-Dimethoxy-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110822#4-7-dimethoxy-1-indanone-spectral-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b110822#4-7-dimethoxy-1-indanone-spectral-data-nmr-ir-mass-spec)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)